molecular formula C10H14F5NO2 B2828017 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid CAS No. 2228781-03-9

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid

Cat. No.: B2828017
CAS No.: 2228781-03-9
M. Wt: 275.219
InChI Key: OZTBDTKSMRLNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid (CAS: Not explicitly provided in evidence; structurally related to CAS 1419101-45-3 in ) is a spirocyclic compound featuring a 3-membered and 5-membered ring system fused at a shared nitrogen atom. The 7,7-difluoro substitution on the spiro scaffold enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry as a building block for drug discovery. Its trifluoroacetic acid (TFA) counterion improves solubility and facilitates purification during synthesis .

Properties

IUPAC Name

7,7-difluoro-2-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTBDTKSMRLNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CNC2)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228781-03-9
Record name 7,7-difluoro-2-azaspiro[3.5]nonane; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid typically involves the reaction of a spirocyclic precursor with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoro ketone, while reduction could produce a difluoro alcohol.

Scientific Research Applications

Drug Design and Development

The compound has been explored for its potential in drug development due to its ability to mimic the structure of bioactive molecules. Research indicates that derivatives of 7,7-difluoro-2-azaspiro[3.5]nonane can enhance the pharmacological profiles of existing drugs.

Case Study: Bupivacaine Analogs
Recent studies have reported the incorporation of spirocyclic amino acids into the structure of local anesthetics like bupivacaine. The resulting analogs exhibited comparable efficacy with significantly reduced toxicity and improved solubility, making them promising candidates for further development in pain management therapies .

GPR119 Agonists

The compound has been synthesized as part of a series of GPR119 agonists, which are being investigated for their potential in treating metabolic disorders such as diabetes. One notable derivative demonstrated a favorable pharmacokinetic profile and glucose-lowering effect in diabetic rat models .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of 7,7-difluoro-2-azaspiro[3.5]nonane and their applications:

Compound NameApplication AreaKey Findings
Bupivacaine AnalogAnestheticsComparable activity with lower toxicity
GPR119 Agonist DerivativeMetabolic DisordersEffective glucose lowering in diabetic models
Functionalized DerivativesGeneral Drug DevelopmentVersatile incorporation into bioactive compounds

Synthesis Techniques

The synthesis of 7,7-difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid involves several chemical transformations that allow for the generation of various functionalized derivatives. These synthetic routes have been optimized for scalability and yield, making them suitable for large-scale production .

Mechanism of Action

The mechanism by which 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure also contributes to its unique conformational properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key structural differences among spirocyclic compounds include:

  • Ring size: Spiro[3.3]heptane vs. spiro[3.5]nonane.
  • Substituents : Fluoro, oxa (oxygen), Boc (tert-butoxycarbonyl), or sulfated groups.
  • Counterions : TFA, HCl, or potassium salts.
Table 1: Comparative Analysis of Spirocyclic Compounds
Compound Name Core Structure Substituents Counterion CAS Number Key Applications References
7,7-Difluoro-2-azaspiro[3.5]nonane Spiro[3.5]nonane 7,7-difluoro TFA 1419101-45-3* Drug discovery building blocks
2-Fluoro-7-azaspiro[3.5]nonane Spiro[3.5]nonane 2-fluoro HCl Not provided Bioactive intermediates
7-Oxa-2-azaspiro[3.5]nonane TFA Spiro[3.5]nonane 7-oxa TFA 1257381-44-4 Polar drug scaffolds
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane Spiro[3.5]nonane Boc, 8-hydroxy, 2-oxa None AS98660 (Custom) Protected intermediates
2-Oxa-5,8-diazaspiro[3.5]nonane Spiro[3.5]nonane 2-oxa, 5,8-diaza HCl AS98875 Multitarget ligand development

*Note: CAS 1419101-45-3 refers to a spiro[3.3]heptane analog; the nonane variant is inferred from structural parallels.

Scalability and Purity

  • Multigram synthesis of spiro-TFA salts is achievable with quantitative yields, as demonstrated for 7-oxa-2-azaspiro[3.5]nonane derivatives () .
  • NMR and MS data () confirm structural integrity, with δ 9.54 ppm (TFA protons) and [M+H]+ = 152.2 .

Drug Discovery Relevance

  • Fluorinated Analogs : Prioritized for CNS drugs due to blood-brain barrier penetration.
  • Diaza/Oxa Variants : Used in peptide mimetics or as solubility-enhancing motifs () .

Biological Activity

7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid (CAS Number: 2228781-03-9) is a fluorinated spirocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a nitrogen atom and multiple fluorine substituents, contribute to its biological activity and utility in pharmaceutical applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14F5NO2. The compound's structure is characterized by a spirocyclic framework that enhances its binding affinity to biological targets due to conformational rigidity.

PropertyValue
Molecular FormulaC10H14F5NO2
Molecular Weight267.22 g/mol
CAS Number2228781-03-9
PurityMin. 95%

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of fluorine atoms enhances the compound's ability to form hydrogen bonds and dipole interactions, which are critical for binding to biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It acts as an agonist for GPR119 receptors, which are implicated in glucose metabolism and insulin secretion.

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound in various models:

  • GPR119 Agonism : A study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several derivatives of 7-azaspiro[3.5]nonane that exhibited potent GPR119 agonist activity. Compound 54g demonstrated a favorable pharmacokinetic profile and significant glucose-lowering effects in diabetic rat models .
  • Anticancer Potential : Research has indicated that fluorinated spirocyclic compounds can exhibit antiproliferative effects against cancer cell lines. In particular, studies have shown that modifications to the spirocyclic structure can enhance anticancer activity .

Case Study 1: GPR119 Agonist Activity

In a pharmacological study, compound 54g was identified as a potent GPR119 agonist with an EC50 value significantly lower than that of previously known agonists. This study highlighted the potential use of this compound in developing treatments for type 2 diabetes .

Case Study 2: Antiproliferative Activity

A series of fluorinated compounds derived from spirocyclic frameworks were evaluated for their anticancer properties against lung and breast cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, suggesting that structural modifications can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetate?

  • The compound is typically synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a key reagent. For example, spirocyclic intermediates are dissolved in dry dichloromethane (DCM), followed by TFA addition to facilitate salt formation. This method yields the trifluoroacetate salt in quantitative yields after evaporation and vacuum drying . Scalable protocols involve multi-step organic reactions, including cyclization of precursors under controlled conditions with catalysts and solvents optimized for purity ≥95% .

Q. What characterization methods are critical for verifying the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm the spirocyclic framework and fluorine substituents. For example, 1^1H NMR (DMSO-d6d_6) shows distinct signals for azaspiro protons (e.g., δ 3.47–3.74 ppm for CH2_2 groups) and trifluoroacetate counterions (δ 9.40–9.54 ppm) .
  • Mass Spectrometry (MS): APCI-MS confirms molecular weight, with observed [M+H]+^+ peaks matching calculated values (e.g., 152.21 for C9_9H13_{13}NO) .
  • Purity Analysis: HPLC or LC-MS ensures ≥95% purity, particularly after purification via column chromatography or recrystallization .

Q. How does trifluoroacetic acid influence the compound’s solubility and reactivity?

  • TFA enhances solubility in polar aprotic solvents (e.g., DCM, DMF) due to its strong acidity (pKa = 0.5) and ability to stabilize charged intermediates. This property is critical for facilitating cyclization reactions and salt formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve scalability and reproducibility?

  • Solvent Selection: Dry DCM or THF minimizes side reactions with moisture-sensitive intermediates .
  • Catalyst Optimization: Lewis acids (e.g., BF3_3-OEt2_2) or base catalysts (e.g., Et3_3N) improve cyclization efficiency.
  • Scalability: Continuous flow reactors and automated platforms enhance reproducibility for multigram syntheses. Post-reaction purification via flash chromatography or crystallization ensures consistent purity .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., fluorine positioning, spiro ring size) clarifies bioactivity trends. For example, replacing the oxa moiety with aza groups alters sigma receptor binding affinity .
  • In Silico Modeling: Docking studies predict interactions with targets like fatty acid amide hydrolase (FAAH), explaining discrepancies between in vitro and cellular assays .

Q. How does the spirocyclic framework influence its role as a bioisostere in drug design?

  • The 7,7-difluoro-2-azaspiro[3.5]nonane core mimics rigid heterocycles (e.g., piperidine) while improving metabolic stability. Its constrained geometry enhances selectivity for enzyme active sites, as seen in FAAH inhibitors where the spiro structure reduces off-target effects .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Chiral Purity: HPLC with chiral columns or polarimetric detection ensures enantiomeric excess (ee) >99% for optically active derivatives.
  • Fluorine-Specific Detection: 19^{19}F NMR or LC-MS/MS identifies fluorinated byproducts (e.g., difluoro-phenyl intermediates) at ppm-level sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.